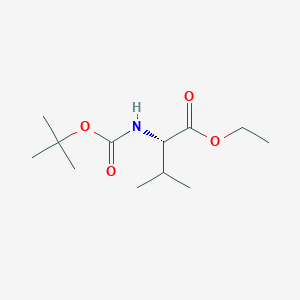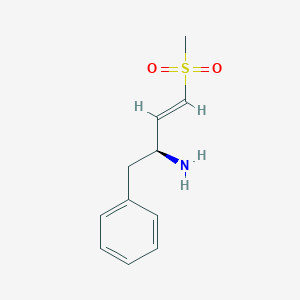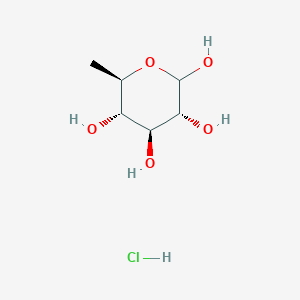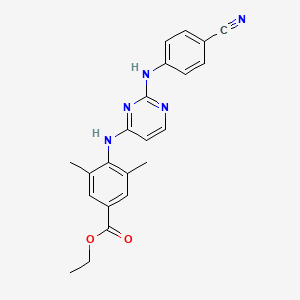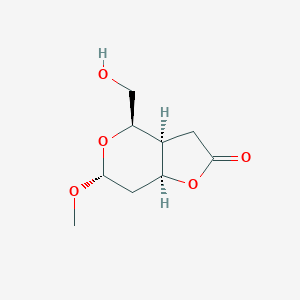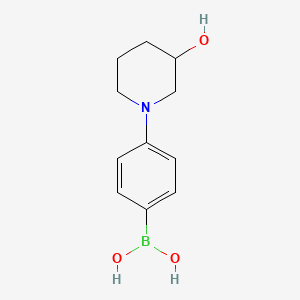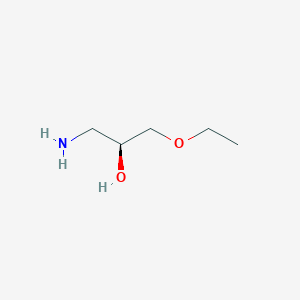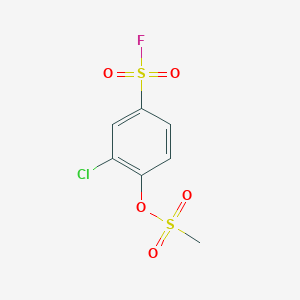![molecular formula C13H22N2O2 B13348624 2-(L-Prolyl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B13348624.png)
2-(L-Prolyl)-6-oxa-2-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(L-Prolyl)-6-oxa-2-azaspiro[4.5]decane is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structure and potential biological activities. The spirocyclic core of this compound is characterized by a bicyclic system where two rings are fused at a single atom, creating a rigid and three-dimensional structure. This rigidity often imparts unique pharmacological properties, making such compounds valuable in drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(L-Prolyl)-6-oxa-2-azaspiro[4.5]decane typically involves the formation of the spirocyclic core through a series of cyclization reactions. One common approach is the use of a proline derivative as a starting material, which undergoes cyclization with an appropriate oxirane or aziridine to form the spirocyclic structure. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors to control reaction conditions more precisely and improve scalability. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
2-(L-Prolyl)-6-oxa-2-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydride for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Wissenschaftliche Forschungsanwendungen
2-(L-Prolyl)-6-oxa-2-azaspiro[4.5]decane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules due to its unique spirocyclic structure.
Biology: It serves as a probe to study biological processes, particularly those involving spirocyclic compounds.
Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 2-(L-Prolyl)-6-oxa-2-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic core provides a rigid scaffold that can bind to these targets with high specificity and affinity. This binding can modulate the activity of the target, leading to various biological effects. For example, the compound may inhibit the activity of prolyl hydroxylase enzymes, which play a role in the regulation of hypoxia-inducible factors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-diones: These compounds also feature a spirocyclic core and have been studied as inhibitors of hypoxia-inducible factor prolyl hydroxylase.
Spirohydantoins: Another class of spirocyclic compounds with potential therapeutic applications, particularly in the treatment of anemia.
Uniqueness
2-(L-Prolyl)-6-oxa-2-azaspiro[4.5]decane is unique due to its specific combination of a proline-derived moiety and an oxirane or aziridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C13H22N2O2 |
|---|---|
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
6-oxa-2-azaspiro[4.5]decan-2-yl-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C13H22N2O2/c16-12(11-4-3-7-14-11)15-8-6-13(10-15)5-1-2-9-17-13/h11,14H,1-10H2/t11-,13?/m0/s1 |
InChI-Schlüssel |
JBBUHPQJFFPLQF-AMGKYWFPSA-N |
Isomerische SMILES |
C1CCOC2(C1)CCN(C2)C(=O)[C@@H]3CCCN3 |
Kanonische SMILES |
C1CCOC2(C1)CCN(C2)C(=O)C3CCCN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluoro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13348550.png)

![(8AR,9R,10R,11aS,Z)-10-hydroxy-9-((R)-3-hydroxy-5-phenylpentyl)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13348558.png)


